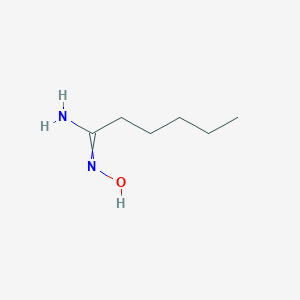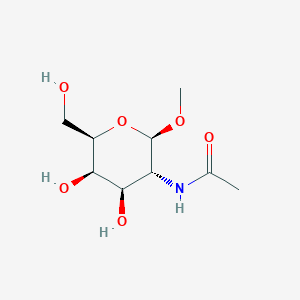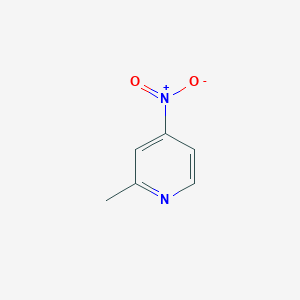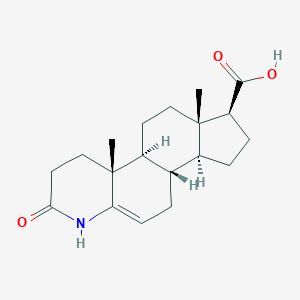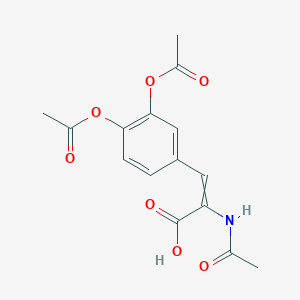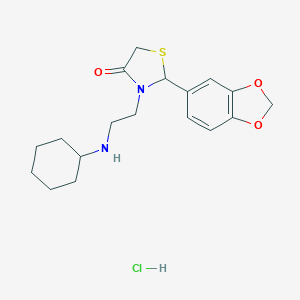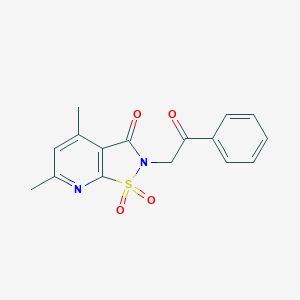
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can reduce the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to induce apoptosis in cancer cells and inhibit the replication of HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has shown promising results in the treatment of certain cancers, and further research could explore its potential as a cancer therapeutic. Finally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to possess anti-viral activity, and future research could explore its potential as a treatment for viral infections.
Métodos De Síntesis
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can be achieved through a multistep process. The first step involves the reaction of 2,4-dimethylpyridine with thioamide to form 2-(2-aminothiazol-4-yl)-4,6-dimethylpyridine. This intermediate is then reacted with 2-oxo-2-phenylethyl chloride to form the final product.
Aplicaciones Científicas De Investigación
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
Propiedades
Número CAS |
108361-85-9 |
|---|---|
Nombre del producto |
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide |
Fórmula molecular |
C16H14N2O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,1-dioxo-2-phenacyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clave InChI |
MVJRNFYKVCYUEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
Otros números CAS |
108361-85-9 |
Sinónimos |
3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



